4-(Hydroxymethyl)furan-2-carboxylic acid
Overview
Description
Synthesis Analysis
HMFCA can be synthesized through several routes, but a common method involves the oxidation of 5-hydroxymethylfurfural (HMF) . HMF, obtained from biomass, serves as a precursor for HMFCA. The oxidation process converts the aldehyde group in HMF to a carboxylic acid group, resulting in HMFCA.
Chemical Reactions Analysis
Scientific Research Applications
Biocatalytic Synthesis in Polymer and Fine Chemical Industries
4-(Hydroxymethyl)furan-2-carboxylic acid serves as an important building block in polymer and fine chemical industries. Innovative substrate adaptation strategies have been applied to enhance the catalytic performances of microbial cells for the synthesis of various furan carboxylic acids, including 4-(Hydroxymethyl)furan-2-carboxylic acid, indicating its significance in green chemistry and sustainable development (Wen, Zhang, Zong, & Li, 2020).
Enzyme-Catalyzed Oxidation for Polymer Production
In the field of biobased platform chemicals for polymer production, enzyme-catalyzed oxidation processes have been explored. Specifically, 4-(Hydroxymethyl)furan-2-carboxylic acid has been a target for these processes, showcasing its potential in creating environmentally friendly and sustainable polymer materials (Dijkman, Groothuis, & Fraaije, 2014).
Enzymatic Polymerization in Biobased Polyester Synthesis
Another application of 4-(Hydroxymethyl)furan-2-carboxylic acid is in enzymatic polymerization. It acts as a biobased rigid diol in polyester synthesis, indicating its role in developing novel biobased materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Antiviral and Cytotoxic Activities
This compound also exhibits biological significance. Specific derivatives have shown high anti-tobacco mosaic virus activity and moderate inhibitory activities against human tumor cell lines, demonstrating its potential in pharmaceutical applications (Wu et al., 2018).
Biocatalytic Production in Various Industries
The biocatalytic production of furan carboxylic acids, including 4-(Hydroxymethyl)furan-2-carboxylic acid, has been reported with high productivities, highlighting its utility in various industrial processes (Zhang et al., 2020).
properties
IUPAC Name |
4-(hydroxymethyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWCPXQZAENQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593832 | |
Record name | 4-(Hydroxymethyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)furan-2-carboxylic acid | |
CAS RN |
736182-84-6 | |
Record name | 4-(Hydroxymethyl)furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.